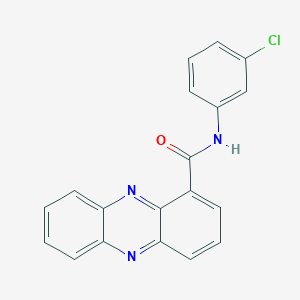![molecular formula C21H16OS B6492863 (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one CAS No. 76542-40-0](/img/structure/B6492863.png)
(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one, commonly referred to as 2E-PPSP, is an organic compound with a molecular formula of C17H14O2S. It is a sulfur-containing aromatic hydrocarbon which is primarily used in scientific research due to its unique properties. 2E-PPSP is a valuable compound for its potential applications in a variety of fields, including medicinal chemistry, synthetic chemistry, and materials science.
Aplicaciones Científicas De Investigación
2E-PPSP has been used in a wide range of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a reagent in the synthesis of polymers and other materials. Furthermore, it has been used in the synthesis of organic dyes, which are used in a variety of industrial applications.
Mecanismo De Acción
The mechanism of action of 2E-PPSP is not yet fully understood. However, it is believed that the compound acts as an electron donor, allowing for the transfer of electrons between molecules. This is thought to be responsible for its ability to catalyze certain reactions and to act as a reagent in the synthesis of organic compounds.
Biochemical and Physiological Effects
Due to its low toxicity, 2E-PPSP has not been found to have any significant biochemical or physiological effects. However, it has been found to be non-mutagenic and non-carcinogenic, making it a safe compound for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using 2E-PPSP in laboratory experiments is its low toxicity, which makes it a safe compound to use. Additionally, it has been found to be highly efficient and selective, allowing for the synthesis of large amounts of the compound with minimal waste. The primary limitation of using 2E-PPSP in laboratory experiments is its relatively high cost, which can make it prohibitively expensive for some researchers.
Direcciones Futuras
There are a number of potential future directions for the use of 2E-PPSP in scientific research. For example, it could be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. Additionally, it could be used to create new organic dyes or to improve existing ones. Finally, it could be used to develop new catalysts or to improve existing catalysts.
Métodos De Síntesis
2E-PPSP is synthesized through a process called palladium-catalyzed cross-coupling. This process involves the coupling of two molecules, an aryl halide and an aromatic sulfonate, with a palladium-based catalyst. The resulting product is 2E-PPSP. This method is advantageous due to its high efficiency and selectivity, which allows for the synthesis of large amounts of the compound with minimal waste.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one involves the condensation of 4-phenylthiophenol with 3-phenyl-2-butanone in the presence of a base to form the desired product.", "Starting Materials": [ "4-phenylthiophenol", "3-phenyl-2-butanone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 4-phenylthiophenol to a reaction flask", "Add 3-phenyl-2-butanone to the reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |
Número CAS |
76542-40-0 |
Fórmula molecular |
C21H16OS |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
3-phenyl-1-(4-phenylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H16OS/c22-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)23-19-9-5-2-6-10-19/h1-16H |
Clave InChI |
CJVANMWRURUBSY-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B6492780.png)
![1-(4-phenylpiperazin-1-yl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}ethan-1-one](/img/structure/B6492782.png)
![N-(2,5-dichlorophenyl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}acetamide](/img/structure/B6492798.png)
![N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide](/img/structure/B6492807.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide hydrochloride](/img/structure/B6492829.png)
![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6492835.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride](/img/structure/B6492843.png)
![4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-4-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6492849.png)

![2-(2-phenylmethanesulfonylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6492856.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6492870.png)

![2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6492885.png)